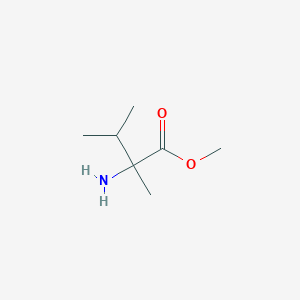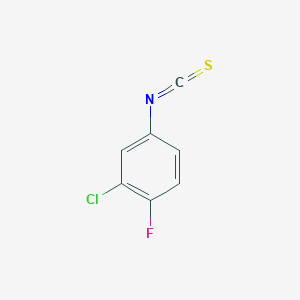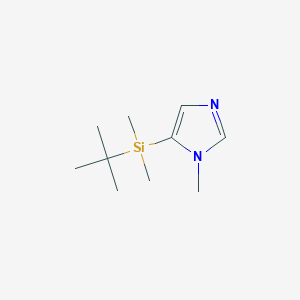![molecular formula C9H11ClO2 B136243 1-[4-(Chloromethyl)-2,5-dimethylfuran-3-yl]ethanone CAS No. 157134-96-8](/img/structure/B136243.png)
1-[4-(Chloromethyl)-2,5-dimethylfuran-3-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(Chloromethyl)-2,5-dimethylfuran-3-yl]ethanone, also known as furanone C-30, is a synthetic organic compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of 1-[4-(Chloromethyl)-2,5-dimethylfuran-3-yl]ethanone is not fully understood. However, it has been suggested that its antibacterial and antifungal properties may be due to its ability to disrupt cell membrane function. In addition, its potential use as a flavor and fragrance compound may be due to its ability to interact with taste and odor receptors.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 1-[4-(Chloromethyl)-2,5-dimethylfuran-3-yl]ethanone have not been extensively studied. However, it has been reported to have low toxicity and is generally considered safe for use in lab experiments.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[4-(Chloromethyl)-2,5-dimethylfuran-3-yl]ethanone in lab experiments is its relatively low cost and ease of synthesis. However, its limited solubility in water may pose a challenge for certain experiments. In addition, its potential interactions with taste and odor receptors may complicate experiments in certain fields.
Orientations Futures
There are many potential future directions for the study of 1-[4-(Chloromethyl)-2,5-dimethylfuran-3-yl]ethanone. In medicinal chemistry, further studies could be conducted to explore its antibacterial and antifungal properties and potential use as an antimicrobial agent. In materials science, its potential use as a precursor for the synthesis of novel polymers could be further investigated. In addition, its interactions with taste and odor receptors could be studied in more detail to better understand its potential as a flavor and fragrance compound.
Méthodes De Synthèse
The synthesis of 1-[4-(Chloromethyl)-2,5-dimethylfuran-3-yl]ethanone involves the reaction of 2,5-dimethylfuran with chloromethyl methyl ether in the presence of a strong acid catalyst. The resulting product is then treated with sodium ethoxide to yield the final product. This method has been optimized to achieve a high yield of the desired product.
Applications De Recherche Scientifique
1-[4-(Chloromethyl)-2,5-dimethylfuran-3-yl]ethanone has been studied for its potential applications in various scientific fields. In medicinal chemistry, it has been tested for its antibacterial and antifungal properties. In materials science, it has been investigated for its potential use as a precursor for the synthesis of novel polymers. In addition, it has been studied for its potential as a flavor and fragrance compound.
Propriétés
Numéro CAS |
157134-96-8 |
|---|---|
Nom du produit |
1-[4-(Chloromethyl)-2,5-dimethylfuran-3-yl]ethanone |
Formule moléculaire |
C9H11ClO2 |
Poids moléculaire |
186.63 g/mol |
Nom IUPAC |
1-[4-(chloromethyl)-2,5-dimethylfuran-3-yl]ethanone |
InChI |
InChI=1S/C9H11ClO2/c1-5(11)9-7(3)12-6(2)8(9)4-10/h4H2,1-3H3 |
Clé InChI |
RUDVNMHVPZYNBE-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(O1)C)C(=O)C)CCl |
SMILES canonique |
CC1=C(C(=C(O1)C)C(=O)C)CCl |
Synonymes |
Ethanone, 1-[4-(chloromethyl)-2,5-dimethyl-3-furanyl]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



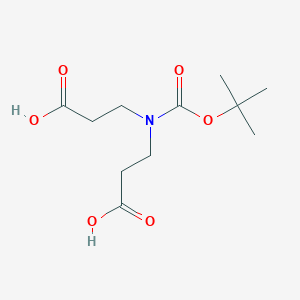
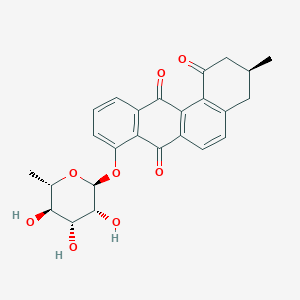

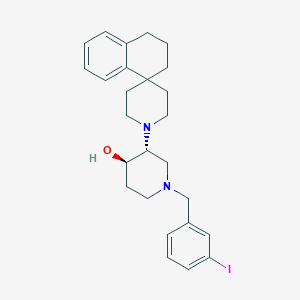

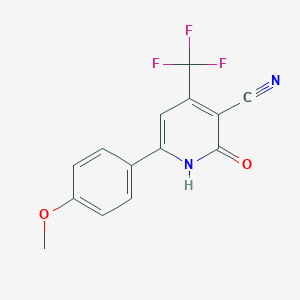
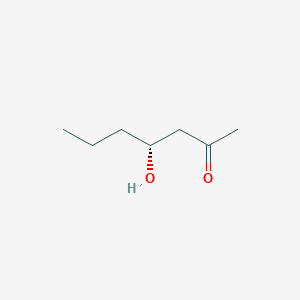
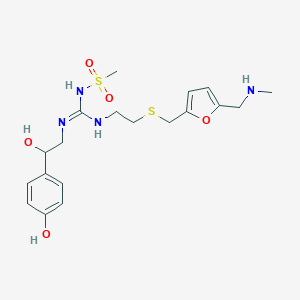
![Decahydropyrazino[1,2-d][1,4]diazepine](/img/structure/B136175.png)
